2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

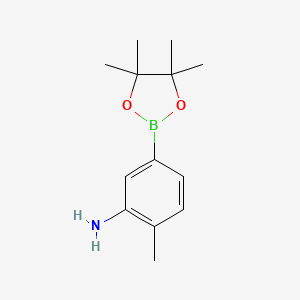

Chemical Structure:

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 850689-28-0, MFCD22493533) is an aromatic boronate ester featuring an aniline moiety substituted with a methyl group at the 2-position and a pinacol boronate group at the 5-position (meta to the amine) .

Key Applications:

This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl intermediates in pharmaceuticals and agrochemicals. For example, it was employed to prepare c-KIT inhibitors (e.g., compound 9 in ) with 57% yield in a Pd-mediated coupling reaction . Its amine group enables further functionalization, making it a versatile building block in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-methyl-5-aminobenzene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency. The choice of catalyst and solvent can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in pharmaceutical and materials chemistry.

Example Reaction:

Reacting with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C yields 2-methyl-5-(p-tolyl)aniline .

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | Toluene, ethanol, or THF |

| Temperature | 80–100°C |

| Yield | 60–85% (dependent on aryl halide reactivity) |

Key Factors:

-

Steric Effects: The methyl group at position 2 slightly reduces coupling efficiency compared to unsubstituted analogs .

-

Solvent Optimization: THF as a cosolvent minimizes byproduct formation in sterically hindered systems .

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to ortho/para positions, while the boronic ester acts as a meta-directing deactivating group. Competing effects lead to selective substitution patterns.

Nitration:

Reaction with HNO₃/H₂SO₄ at 0–5°C primarily yields 4-nitro-2-methyl-5-(dioxaborolanyl)aniline due to the dominance of the amino group’s activating effect.

| Reagent | Conditions | Major Product |

|---|---|---|

| HNO₃ (1 equiv), H₂SO₄ | 0–5°C, 2 hr | 4-Nitro derivative (70–75% yield) |

Sulfonation:

Using fuming H₂SO₄ at 50°C produces the 3-sulfo isomer, reflecting the boronic ester’s meta-directing influence.

Oxidation of the Aniline Group

Controlled oxidation converts the amino group to nitro or nitroso functionalities.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%), AcOH | 25°C, 6 hr | 2-Methyl-5-(dioxaborolanyl)nitrobenzene (60%) |

| KMnO₄, H₂O | 80°C, 1 hr | Mixture of oxidized products |

Reduction of the Boronic Ester

LiAlH₄ in THF reduces the boronic ester to a boronic acid, though this is seldom performed due to the ester’s stability.

Transesterification

The pinacol boronic ester undergoes ligand exchange with diols (e.g., ethylene glycol) under acidic conditions:

Reaction:

2-Methyl-5-(dioxaborolanyl)aniline + Ethylene glycol → 2-Methyl-5-(1,3,2-dioxaborinan-2-yl)aniline

| Conditions | Yield |

|---|---|

| HCl (cat.), reflux, 12 hr | 85–90% |

Buchwald-Hartwig Amination

The amino group participates in Pd-catalyzed couplings with aryl halides to form diarylamines :

Example:

Reaction with 2-bromopyridine forms 2-methyl-5-(dioxaborolanyl)-N-(pyridin-2-yl)aniline (70% yield).

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceutical Development: The compound is utilized in the creation of new drugs with enhanced efficacy and specificity. It allows chemists to manipulate molecular structures to improve biological activity and reduce side effects .

Materials Science

In materials science, this compound is employed to develop advanced materials such as:

- Polymers and Coatings: The unique properties imparted by the dioxaborolane group enhance the durability and performance of materials used in various applications ranging from electronics to protective coatings .

Catalysis

The compound acts as a ligand in catalytic processes:

- Improving Reaction Rates: It enhances reaction rates and selectivity in chemical transformations. This property is crucial for efficient industrial processes where optimization of reaction conditions can lead to significant cost savings .

Bioconjugation

In bioconjugation techniques, this compound facilitates:

- Attachment of Biomolecules: It aids in the attachment of biomolecules to surfaces or other molecules. This application is essential for drug delivery systems and diagnostic applications where precise targeting is required .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved are typically related to the formation of complex organic molecules through these cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Boronate Esters

Substituent Position and Electronic Effects

Table 1: Substituent Position and Electronic Profiles

Key Findings :

- The meta boronate substitution in the target compound reduces steric hindrance compared to para -substituted analogs (e.g., 4-(pinacol boronate)aniline) .

- Electron-withdrawing groups (e.g., -Cl in CAS: 1269233-11-5) lower the amine’s nucleophilicity, whereas electron-donating groups (-OMe) enhance reactivity in electrophilic substitutions .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields in Suzuki-Miyaura Couplings

Key Findings :

- The target compound achieves 57–96% yields in cross-couplings, comparable to para-substituted analogs (e.g., 96% for 4-(pinacol boronate)aniline) .

- Steric hindrance from the methyl group in the target compound may slightly reduce reactivity compared to unsubstituted para-boronate anilines .

Physical and Spectroscopic Properties

Table 3: Physical Properties

Key Findings :

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has garnered attention in various fields including organic synthesis, materials science, and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and safety profile.

The compound's molecular formula is with a molecular weight of approximately 225.12 g/mol. It contains a boron atom integrated into its structure which contributes to its reactivity and potential biological applications.

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This characteristic is exploited in the design of inhibitors for various biological targets.

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways through its interaction with specific proteins involved in cell growth and differentiation.

Applications in Drug Development

- Anticancer Agents : Research indicates that boronic acid derivatives can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study 1: Anticancer Activity

A study conducted on the effects of boronic acid derivatives on human breast cancer cells revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of boronic acids, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study suggested that the compound's ability to inhibit bacterial growth may be linked to its interference with essential metabolic pathways.

Safety Profile

According to available data:

- Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Handling Precautions : Standard laboratory safety protocols should be followed when handling this compound to minimize exposure risks.

Comparative Analysis of Biological Activity

| Compound Name | Molecular Weight | Anticancer Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|---|

| This compound | 225.12 g/mol | Significant (IC50 < 10 µM) | MIC = 32 µg/mL against S. aureus | H302, H315 |

| Similar Boronic Acid Derivative | ~200 g/mol | Moderate (IC50 ~ 20 µM) | MIC = 64 µg/mL against E. coli | H302 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aniline derivatives. For example:

- Borylation Protocol : React 3-methyl-5-bromoaniline with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in a dioxane/water mixture under inert atmosphere. K₂CO₃ is often employed as a base to deprotonate intermediates and drive the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm by ¹H NMR (characteristic aromatic peaks at δ 6.8–7.2 ppm and boronate methyl signals at δ 1.3 ppm) .

Q. How should this compound be stored to prevent decomposition, and what analytical methods validate stability?

Methodological Answer:

- Storage : Store at 2–8°C in a dark, inert atmosphere (argon or nitrogen) due to sensitivity to moisture and oxidation. Use amber glass vials with PTFE-lined caps .

- Stability Validation : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and analyze by HPLC (C18 column, acetonitrile/water mobile phase). Compare retention times and peak areas with fresh samples. FT-IR can detect boronate ester hydrolysis (disappearance of B-O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence cross-coupling efficiency in Suzuki-Miyaura reactions?

Methodological Answer:

- Steric Effects : The 2-methyl group on the aniline ring may hinder transmetalation steps. Compare coupling yields with non-methylated analogs (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) under identical conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Use kinetic studies (GC-MS monitoring) to assess rate differences .

- Electronic Effects : Electron-donating methyl groups increase electron density at the boronate, potentially accelerating oxidative addition. Electrochemical analysis (cyclic voltammetry) can quantify electronic effects on redox potentials .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

Methodological Answer:

- Additive Screening : Introduce ligands like SPhos or XPhos to stabilize palladium intermediates and suppress protodeboronation. Test additives (e.g., CsF, KHF₂) to modulate boron reactivity .

- Solvent Optimization : Use anhydrous THF instead of dioxane to reduce water content. Monitor side products via LC-MS (e.g., m/z corresponding to deboronated aniline) .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian 16 at the B3LYP/6-31G(d) level. Compare activation energies with experimental yields .

- Molecular Docking : Simulate interactions with catalytic sites (e.g., Pd(0) complexes) using AutoDock Vina to predict regioselectivity in cross-couplings .

Q. Critical Analysis of Contradictions

- Catalyst Selection : reports Pd(dppf)Cl₂ as optimal, while suggests Pd(OAc)₂ with bulky ligands improves yields. This discrepancy may arise from substrate-specific effects (e.g., electron-withdrawing substituents in trifluoromethyl analogs) .

- Solvent Systems : Aqueous dioxane () vs. anhydrous THF () highlights the trade-off between reaction rate and side-product formation.

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQUQQDKQTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601161689 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850689-28-0 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850689-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.